N-Nitrosodiphenylamine

Descripción general

Descripción

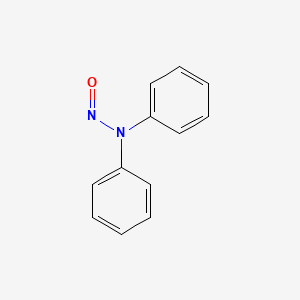

N-Nitrosodiphenylamine is an organic compound with the molecular formula C₁₂H₁₀N₂O. It is a member of the nitrosamine family, which are compounds known for their potential carcinogenic properties. This compound appears as a yellow to brown crystalline powder and is primarily used as an intermediate in the production of rubber chemicals and other industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Nitrosodiphenylamine is typically synthesized through the nitrosation of diphenylamine. The process involves the reaction of diphenylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out under acidic conditions and at low temperatures to ensure the stability of the nitrosamine product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction mixture is carefully controlled to maintain the desired temperature and pH levels. After the reaction, the product is purified through crystallization and drying processes to obtain the final compound in its pure form .

Análisis De Reacciones Químicas

Transnitrosation Reactions

N-Nitrosodiphenylamine can undergo transnitrosation reactions with secondary amines .

N-Nitrosodiphenylamine can transfer the nitroso group to N-methylaniline, sodium azide, and other nucleophilic species in acidic 50% aqueous ethanol at 25 °C . Neutral N-nitrosodiphenylamine is unreactive, and protonation is required to initiate these reactions .

-

The transfer to N-methylaniline is not catalyzed by added Cl–, suggesting a direct transnitrosation where the nitroso-group is transferred without the intermediacy of nitrous acid .

-

The transfer to sodium azide proceeds via nitrous acid under similar conditions .

-

For other nucleophiles, both direct and indirect transnitrosation reactions may occur .

-

Reaction rates are independent of nucleophile concentration when the concentration is high .

-

Solvent isotope effects are negligible under these circumstances, suggesting an intramolecular rearrangement of the conjugate acid is rate-limiting rather than protonation of the N-nitrosodiphenylamine .

Denitrosation Reactions

N-Nitrosodiphenylamine undergoes denitrosation in aqueous acid solution to give diphenylamine irreversibly . This reaction can be effected by Cl –, Br –, SCN –, I –, SC(NH2)2, or H2O . The reactivity correlates with the Pearson nucleophilicity parameter n, except for I – and SC(NH2)2, where steric effects may operate . N-Nitrosodiphenylamine is more reactive than N-methyl-N-nitrosoaniline by a factor of approximately 102 .

Denitrosation is acid-catalyzed and shows a solvent isotope effect (at low concentration of added nucleophile), (k0)D2O: (k0)H, of 2.0 . This is consistent with a mechanism involving rate-determining attack by the nucleophile on the protonated form of the nitroso-amine . At high [Br –] the rate constant is no longer dependent on [Br –], and the observed solvent isotope effect changes to (k0)D2O: (k0)H= 0.8, suggesting that under these conditions proton transfer to the nitroso-amine becomes rate-limiting .

Reactions with Aniline Derivatives

A direct reaction occurs between N-nitrosodiphenylamine (in aqueous acid solution) and aniline (and its ring-substituted derivatives), but not with primary amines n-butylamine and cyclohexylamine . The acidity dependence, together with the substituent effects, can be interpreted in terms of a reaction between the protonated form of the nitroso-amine and the anilinium ion, with initial attack occurring at the ring rather than at the amino-nitrogen atom .

Reactions with Organolithium and Grignard Reagents

N-Nitrosamines, including this compound, are weakly electrophilic at the nitroso-nitrogen and susceptible to nucleophilic attack at that site by organolithium and Grignard reagents (R3M, M = MgX or Li) . The initial product is an unstable oxy-hydrazine, which undergoes elimination to form either a hydrazone (R3= −CH2R only) or azomethine imine . Elimination from (20a, M = MgX) can occur before quenching with protic solvent . Because 22 is susceptible to further nucleophilic attack, α-substituted hydrazine is often isolated after workup when Grignard reagents are used . When the Grignard reagent used is phenylmagnesium bromide, N-phenyl hydrazine is produced by a formal reduction of 20a . In reactions with phenyllithium or tert-butyllithium, elimination from 20b (M = Li) only occurs after quenching with protic solvent . When 20b is quenched with water, the only product observed is the head-to-tail dimer of 22 . When ethanol is used, the solvent adduct 26 is briefly observable by NMR, but it is in equilibrium with 22 and ultimately decomposes to 25 . Similar to other azomethine imines, 22 can undergo 1,3-dipolar cycloadditions with dipolarophiles .

Photolysis

Irradiated nitrosamines have been found to undergo oxygen-atom exchange with dissolved O2 and also produce the corresponding nitramines . These transformations plausibly occur via the formation and collapse of a nitrosamine peroxide intermediate .

Aplicaciones Científicas De Investigación

Chemical Properties and Formation

N-Nitrosodiphenylamine is classified as an N-nitrosamine, a group of compounds known for their carcinogenic properties. Its chemical structure consists of a diphenylamine moiety with a nitroso group, making it a subject of interest in studies related to carcinogenesis and toxicology. The compound can be formed through various chemical reactions, including the nitrosation of diphenylamine under acidic conditions.

Toxicological Studies

Health Effects and Carcinogenicity

Research has indicated that this compound is associated with significant health risks, particularly as a carcinogen. Studies conducted on laboratory animals have shown that exposure to this compound can lead to neoplastic lesions, specifically bladder transitional cell carcinoma in rats .

Table 1: Summary of Toxicological Findings

| Study Type | Animal Model | Dose (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Chronic Study | Rats | 200 | Increased incidence of bladder cancer |

| Intermediate Study | Rats | 183 | Preneoplastic urinary bladder lesions |

| Subchronic Feeding Study | Mice | 10,000-20,000 | Chronic inflammation of the bladder |

Applications in Cancer Research

This compound serves as a model compound in cancer research due to its well-documented carcinogenic effects. It is utilized in studies investigating the mechanisms of N-nitrosamine-induced carcinogenesis, particularly focusing on metabolic activation pathways involving cytochrome P450 enzymes .

Case Study: Carcinogenesis Mechanisms

A study highlighted the role of metabolic activation in the carcinogenicity of N-nitrosamines, demonstrating that the formation of reactive metabolites is crucial for inducing DNA damage and subsequent tumorigenesis. This has implications for understanding how similar compounds may act in human exposures .

Environmental Impact and Regulatory Concerns

This compound has been detected in various environmental matrices, including biosolids from wastewater treatment plants. Its presence raises concerns regarding potential human exposure through agricultural products or contaminated water sources. Regulatory bodies, such as the United States Environmental Protection Agency, monitor levels of this compound due to its toxicological profile .

Table 2: Detection of this compound in Environmental Samples

| Sample Type | Detection Frequency (%) | Concentration Range (ng/g) |

|---|---|---|

| Biosolids | 88 | 10-500 |

| Agricultural Soil | 50 | 5-100 |

Industrial Applications

Despite its health risks, this compound has applications in industrial settings, particularly as an antioxidant in rubber production. However, its use is being scrutinized due to safety concerns related to potential leaching into consumer products .

Mecanismo De Acción

The mechanism of action of N-Nitrosodiphenylamine involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage and mutations, contributing to its carcinogenic properties. The compound primarily targets cellular DNA and proteins, leading to oxidative stress and cellular dysfunction .

Comparación Con Compuestos Similares

- N-Nitrosodimethylamine

- N-Nitrosodiethylamine

- N-Nitrosodipropylamine

Comparison: N-Nitrosodiphenylamine is unique due to its specific structure and the presence of two phenyl groups. This structural difference influences its reactivity and the types of reactions it undergoes compared to other nitrosamines. For instance, N-Nitrosodimethylamine and N-Nitrosodiethylamine have simpler alkyl groups, making them more volatile and reactive under different conditions .

Actividad Biológica

N-Nitrosodiphenylamine (NDPhA) is a nitrosamine compound that has garnered attention due to its potential biological activity and carcinogenic properties. This article explores the biological activity of NDPhA, focusing on its metabolism, toxicology, and potential health impacts based on diverse research findings.

Metabolism and Toxicokinetics

NDPhA undergoes metabolic transformation primarily in the liver, where it is denitrosated to diphenylamine and nitric oxide. Subsequent oxidation of nitric oxide leads to the formation of nitrite and nitrate. In studies involving phenobarbital-induced mouse liver microsomes, metabolites such as diphenylamine and 4-hydroxydiphenylamine were identified, indicating a pathway for bioactivation that may contribute to its carcinogenic potential .

Metabolic Pathways:

- Denitrosation: NDPhA → Diphenylamine + NO

- Oxidation: NO → Nitrite → Nitrate

- Hydroxylation: Diphenylamine → 4-Hydroxydiphenylamine → Quinoneimine

Carcinogenicity Studies

Research has indicated that NDPhA exhibits significant carcinogenic properties in animal models. Long-term studies conducted by the National Cancer Institute (NCI) demonstrated increased incidences of bladder epithelial hyperplasia and invasive urothelial carcinoma in F344 rats exposed to NDPhA through diet . The following table summarizes key findings from these studies:

| Study Type | Species | Dose (mg/kg-day) | Observed Effect |

|---|---|---|---|

| Chronic Study | F344 Rats | 80-300 | Increased bladder hyperplasia |

| Chronic Study | B6C3F1 Mice | ~8300 | Reticulum cell sarcomas in males |

| Long-term Feeding | F344 Rats | 1000 or 4000 ppm | Bladder inflammation and neoplasms |

Genotoxicity

NDPhA has shown mixed results in genotoxicity assays. While it was negative in several bacterial mutation tests, it exhibited positive responses in DNA damage assays using rat hepatocytes and transformation assays in Syrian hamster embryo cells . This suggests that NDPhA may induce genetic damage under certain conditions, contributing to its carcinogenic profile.

Case Studies and Epidemiological Data

Propiedades

IUPAC Name |

N,N-diphenylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUCNCOMADRQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021030 | |

| Record name | N-Nitrosodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosodiphenylamine appears as yellow to brown or orange powder or flakes or a black solid. Insoluble in water and denser in water. Hence sinks in water. (NTP, 1992), Other Solid, Yellow to brown or orange powder or flakes or a black solid; [CAMEO], YELLOW FLAKES., Yellow to brown or orange powder or flakes or a black solid. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N-nitroso-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/861 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

101 °C | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 35 mg/L at 25 °C, In water, 35.09 mg/L at 25 °C, Slightly soluble in ethanol, chloroform; soluble in benzene, Soluble in acetone, ethylene dichloride; somewhat soluble in gasoline; 10% in ethanol; 10% in benzene, Solubility in water: none | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.23 (NTP, 1992) - Denser than water; will sink, 1.23, 1.23 g/cm³ | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/861 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00007 [mmHg] | |

| Record name | N-Nitrosodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow plates from ligroin, Yellow plates or green crystals, Yellow plates from petroleum ether | |

CAS No. |

86-30-6 | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-nitroso-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosodiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP2V89J1DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/861 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

151.7 °F (NTP, 1992), 66.7 °C, 66.5 °C, 151.7 °F | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/861 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Nitrosodiphenylamine?

A1: this compound has the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, infrared spectra for this compound and its nitration products have been established and analyzed. []

Q3: How does the presence of water impact the stability of this compound under microwave irradiation?

A3: The presence of water is crucial for the microwave-induced reduction of this compound. The rapid movement of water molecules under microwave irradiation facilitates the decomposition of adjacent this compound molecules. []

Q4: Can this compound act as a nitrosating agent?

A4: Yes, this compound can act as a nitrosating agent. For example, in the presence of a catalytic amount of trichloroacetic acid, it reacts with indoles to form the corresponding nitroso and iso-nitroso derivatives in good yields. []

Q5: Can zeolites catalyze the degradation of this compound?

A5: Yes, zeolites, particularly Hβ, can effectively degrade this compound at room temperature, showcasing their potential for removing nitrosamines from the environment. The degradation efficiency is directly related to the acidity of the zeolite. []

Q6: Have there been any molecular docking studies conducted with this compound?

A6: Yes, molecular docking simulations have been performed to assess the potential of various Calixarene analogs, like Calixcarbazole and Calixnaphthelene, for the extraction of this compound. The studies showed that these Calixarene analogs could form stable inclusion complexes with this compound due to favorable binding energies. []

Q7: How does the presence of a nitroso group affect the biological activity of diphenylamine?

A7: Introducing a nitroso group to diphenylamine, forming this compound, significantly alters its biological activity. In rats, this compound induces a wider range of changes in the xenobiotic biotransformation system compared to diphenylamine, affecting both phases of xenobiotic metabolism. This suggests the nitroso group plays a key role in the observed differences in biological response. []

Q8: Are there any effective strategies for improving the stability of this compound in specific applications?

A8: While specific formulation strategies for this compound are not extensively detailed in the provided literature, it is known that minimizing exposure to light, heat, and strong oxidizing agents can help maintain its stability.

Q9: Have there been any workplace surveys conducted regarding this compound exposure?

A9: Yes, workplace surveys for this compound exposure have been conducted, such as the one at the Akron Chemical Plant of the B. F. Goodrich Company in 1978. While this specific survey did not detect this compound, other nitrosamines were found, highlighting the importance of monitoring and controlling workplace exposure to these compounds. []

Q10: Is this compound carcinogenic?

A10: Yes, this compound is recognized as a carcinogen. In a bioassay conducted on F344 rats, this compound was found to induce dose-related transitional-cell carcinomas of the urinary bladder in both sexes, demonstrating its carcinogenic potential in this species. []

Q11: Are there any known mechanisms for the toxicological effects of this compound?

A11: While the exact mechanism of this compound toxicity is not fully elucidated, it's suggested that its metabolic conversion to diphenylamine in the liver may play a role. This biotransformation process, primarily mediated by the cytochrome P-450 monooxygenase system in the microsomal fraction, could lead to the formation of reactive metabolites that contribute to its toxicity. [, ]

Q12: What analytical techniques are commonly employed for the detection and quantification of this compound in various matrices?

A12: Several analytical methods have been employed for detecting and quantifying this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for analyzing this compound in food products, offering high sensitivity and selectivity. [, , , ]

- High-Performance Liquid Chromatography (HPLC): Employed for quantifying this compound and its derivatives in complex matrices like gun propellants. [, ]

- Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): Used for analyzing both volatile and non-volatile nitrosamines, including this compound, in environmental samples like drinking water. []

- Stir Bar Sorptive Extraction (SBSE) coupled with HPLC: Offers a sensitive and reliable method for extracting and determining this compound in water samples. []

- Solid Phase Microextraction (SPME) coupled with GC-MS: Provides a simple, rapid, and solvent-saving technique for extracting and detecting this compound in various matrices. []

Q13: Can this compound be formed during water disinfection processes?

A13: Yes, this compound can be formed as a disinfection by-product (DBP) in drinking water, particularly after treatment with chlorine, chloramine, ozone, and medium-pressure UV/chlorine. Its formation is linked to the presence of precursors like diphenylamine in the source water. [, ]

Q14: Can this compound degrade in the environment?

A14: While specific environmental degradation pathways for this compound are not detailed in the provided research, its adsorption onto zeolites and subsequent degradation under mild conditions suggests a potential route for its removal from the environment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.